Vernolepin

Übersicht

Beschreibung

Vernolepin is a sesquiterpene lactone isolated from the dried fruit of Vernonia amygdalina, a plant native to tropical Africa. This compound has garnered significant interest due to its diverse pharmacological properties, including platelet anti-aggregating effects and irreversible inhibition of DNA polymerase, suggesting potential antitumor activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of vernolepin involves several key steps. One approach includes the synthesis of bicycle[4.3.1]-dec-3-en-9,10-diones and various 4-alkoxycrotonates. The reaction of the morpholine enamine of 4-cycloheptenone with 4-allyloxycrotonyl chloride produces a dione, which is then converted to an enone through treatment with phenyltrimethylammonium tribromide followed by dehydrohalogenation using N,N-dimethylformamide, lithium carbonate, and lithium bromide. Further steps involve the use of ethylene glycol, benzene, and p-toluenesulfonic acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of its applications

Analyse Chemischer Reaktionen

Types of Reactions: Vernolepin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as hydroxyl and lactone moieties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Antitumor Activity

Vernolepin exhibits significant antitumor properties, particularly against various cancer cell lines. Research has demonstrated its ability to induce apoptosis in ovarian cancer cells (OVCAR-3 and SK-OV3) at a concentration of 30 µM, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometric analysis, which showed a marked increase in apoptotic cells following treatment with this compound .

2. Mechanism of Action

The compound functions through multiple mechanisms:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, which is crucial for its antitumor effects .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, inhibiting cellular proliferation .

- Microtubule Regulation : Studies suggest that this compound may regulate microtubule dynamics, which is vital for cell division and cancer progression .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| OVCAR-3 | 30 | 34.2 | G2/M |

| SK-OV3 | 30 | 28.5 | G2/M |

| HepG2 | Varies | Dose-dependent | G2/M |

The table illustrates the effectiveness of this compound in inducing apoptosis across different cancer cell lines, highlighting its potential as a lead compound for cancer therapy.

Additional Applications

1. Antiparasitic Activity

this compound has shown efficacy against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. It possesses a high selectivity index, indicating its potential as a therapeutic agent with minimal toxicity to human cells.

2. Platelet Anti-Aggregating Properties

The compound also exhibits platelet anti-aggregating effects, making it a candidate for cardiovascular disease research. Its ability to inhibit platelet aggregation could be beneficial in preventing thrombosis-related complications .

Mechanistic Insights

Research indicates that this compound interacts with thiol groups, leading to cytotoxic effects on tumor cells by inhibiting critical cellular processes such as DNA replication and repair . This interaction underscores its potential as an antineoplastic agent.

Wirkmechanismus

Vernolepin exerts its effects primarily through the irreversible inhibition of DNA polymerase, which disrupts DNA synthesis and cell replication. This mechanism is particularly relevant in its antitumor activity, as it can prevent the proliferation of cancer cells. Additionally, its platelet anti-aggregating properties are attributed to its ability to inhibit specific enzymes involved in platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to vernolepin include other sesquiterpene lactones such as vernodalin, vernomygdin, and hydroxyvernolide. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness of this compound: What sets this compound apart is its potent antitumor activity and high selectivity index against Trypanosoma brucei rhodesiense. Its unique combination of functional groups and structural features contributes to its distinct pharmacological profile, making it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Vernolepin is a sesquiterpene lactone derived from various species of the genus Vernonia, particularly noted for its biological activities including cytotoxic, antimicrobial, and anti-inflammatory properties. This article delves into the detailed biological activities of this compound, supported by research findings, case studies, and data tables.

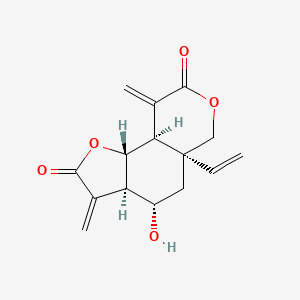

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by an α-methylene-γ-lactone moiety. This structure is crucial for its biological activity, particularly its interaction with thiol groups in proteins, which is a common mechanism for many cytotoxic compounds.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- JIMT-1 (breast cancer)

- MCF-10A (normal-like breast epithelial cells)

In a study, this compound showed cytotoxicity in low micromolar concentrations, effectively reducing cell viability and inhibiting migration in JIMT-1 cells after 72 hours of treatment at 2 µM concentrations .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | Migration Inhibition (%) |

|---|---|---|---|

| MCF-7 | 2 | 70 | N/A |

| JIMT-1 | 2 | 65 | 50 |

| MCF-10A | 2 | 85 | N/A |

The cytotoxic mechanism of this compound involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. In particular, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB translocation to the nucleus, which is critical in cancer cell survival and proliferation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various pathogens with promising results:

- Pathogens Tested :

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

In vitro studies have indicated that this compound has significant inhibitory effects on these pathogens, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property may contribute to its potential therapeutic use in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in traditional medicine practices, particularly in Ethiopian herbal medicine where it is used for treating various ailments including cancer and infections.

- Ethiopian Traditional Medicine : this compound's use in traditional remedies has been documented, showcasing its role as an anti-cancer agent derived from Vernonia leopoldi. The compound's ability to reduce cancer stem cell populations further supports its potential therapeutic applications .

- Clinical Observations : Anecdotal evidence from practitioners suggests that patients treated with herbal formulations containing this compound showed improved outcomes in managing chronic conditions related to inflammation and infection.

Eigenschaften

IUPAC Name |

(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYQXAXVZGMFNW-MVIRXUPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075146 | |

| Record name | Vernolepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-37-5, 59598-29-7 | |

| Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolepin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLEPIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.